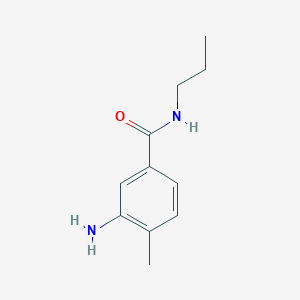

3-Amino-4-methyl-N-propylbenzamide

Description

Contextualization within Substituted Benzamide (B126) Chemistry and Research

Substituted benzamides are a class of chemical compounds that feature a benzamide core—a benzene (B151609) ring attached to an amide functional group. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry because it is a key component in a wide array of biologically active molecules. solubilityofthings.comnih.gov The versatility of the benzamide structure allows for the introduction of various substituents at different positions on the benzene ring and the amide nitrogen, enabling the fine-tuning of a compound's chemical properties and biological activity. mdpi.com

The academic and industrial research landscape for substituted benzamides is vast and diverse. These compounds have been extensively investigated for a range of pharmacological applications. researchgate.netwalshmedicalmedia.com Notable areas of research include their use as:

Antipsychotic agents: Certain substituted benzamides, like sulpiride (B1682569) and amisulpride, act as dopamine (B1211576) receptor antagonists. nih.govnih.gov

Antitumor agents: Researchers have synthesized and evaluated numerous benzamide derivatives for their ability to inhibit cancer cell proliferation. researchgate.net

Anti-inflammatory and analgesic agents: The benzamide scaffold is present in molecules designed to inhibit enzymes like cyclooxygenase (COX). mdpi.comresearchgate.net

Antimicrobial and antifungal agents: Various benzamide derivatives have shown promise in combating bacterial and fungal pathogens. researchgate.netmdpi.com

The amide bond itself is a crucial feature, providing stability and the ability to participate in hydrogen bonding, which is vital for molecular interactions with biological targets like enzymes and receptors. mdpi.com The synthesis of these compounds is a cornerstone of organic chemistry, with numerous methods developed for the efficient formation of the amide bond from precursors like substituted benzoic acids and amines. mdpi.commdpi.com

Significance of 3-Amino-4-methyl-N-propylbenzamide as a Research Scaffold and Intermediate

While not widely documented itself, this compound contains the key structural features that make it a valuable molecule for chemical synthesis and a potential candidate for biological investigation. Its importance lies in its role as both a versatile chemical intermediate and a research scaffold for developing more complex molecules.

The structure can be deconstructed into three key components: the benzene ring, the amino group (-NH2) at position 3, the methyl group (-CH3) at position 4, and the N-propyl group (-CH2CH2CH3) on the amide nitrogen. Each of these imparts specific properties and potential for further chemical modification.

As a chemical intermediate , this compound is analogous to related compounds like 3-Amino-4-methylbenzamide, which is known to be an important raw material for producing pharmaceutical APIs and dyes. mallakchemicals.com The primary aromatic amine group (the 3-amino group) is a reactive site that can undergo a variety of chemical transformations, such as diazotization to create dyes or acylation to build more complex amide structures. A plausible synthetic route to this compound would involve the amidation of 3-amino-4-methylbenzoic acid with propylamine, or the reduction of a nitro-substituted precursor like 3-nitro-4-methyl-N-propylbenzamide. sigmaaldrich.comgoogle.com

As a research scaffold , the compound provides a foundational structure for combinatorial chemistry and drug discovery. The amino group offers a convenient point for attaching different chemical moieties, allowing for the creation of a library of derivatives to be screened for biological activity. The N-propyl group and the methyl group on the ring influence the compound's solubility, lipophilicity, and steric profile, which are critical factors in how a molecule interacts with biological systems.

Below are the properties of closely related compounds, which help to contextualize the physicochemical characteristics of this compound.

Table 1: Physicochemical Properties of Related Benzamide Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Amino-4-methylbenzamide | 19406-86-1 | C8H10N2O | 150.18 | 127-131 |

| 3-Amino-4-methylbenzoic acid | 2458-12-0 | C8H9NO2 | 151.16 | 164-168 |

| 4-Amino-3-methyl-N-propylbenzamide hydrochloride (Isomer) | N/A | C11H17ClN2O | 228.72 | N/A |

Data sourced from refs mallakchemicals.comsigmaaldrich.comnih.govchemicalbook.comechemi.comnih.gov.

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methyl-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-6-13-11(14)9-5-4-8(2)10(12)7-9/h4-5,7H,3,6,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCKYTBTONLULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Methyl N Propylbenzamide

Established Synthetic Routes to 3-Amino-4-methyl-N-propylbenzamide and Related Derivatives

The synthesis of this compound involves the strategic formation of the core benzamide (B126) structure, followed by the introduction and potential modification of its various functional groups.

The formation of the benzamide bond is a fundamental transformation in the synthesis of this compound. Aminocarbonylation reactions have emerged as a powerful tool for this purpose, offering a direct and efficient route to amides from aryl halides and amines. nih.gov Palladium-catalyzed aminocarbonylation is a particularly well-studied and versatile method. organic-chemistry.orgrsc.org This approach typically involves the reaction of an aryl halide (or triflate) with carbon monoxide and an amine in the presence of a palladium catalyst. acs.orgacs.org

For the synthesis of a this compound precursor, a suitable starting material would be a 3-amino-4-methyl-substituted aryl halide. The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are crucial for achieving high yields and selectivity. For instance, the use of bidentate phosphine (B1218219) ligands like XantPhos can promote the formation of the desired carboxamide under atmospheric pressure of carbon monoxide. nih.gov

The general scheme for the aminocarbonylation approach is as follows:

Aryl Halide + Amine + CO (in the presence of a Palladium catalyst) → Benzamide

The N-propylamide group can be introduced through several methods. In the context of aminocarbonylation, n-propylamine would be used as the amine nucleophile. Alternatively, if the carboxylic acid (3-amino-4-methylbenzoic acid) is synthesized first, standard amide bond formation reactions can be employed. These methods involve activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents, followed by reaction with n-propylamine.

Modification of the N-propyl group after the formation of the benzamide is also a possibility, although direct introduction of the desired group is often more efficient.

The existing amino and methyl groups on the aromatic ring direct the position of further electrophilic substitution reactions. msu.edu The amino group is a strong activating group and is ortho-, para-directing. The methyl group is also an activating group and ortho-, para-directing. msu.edu Given their positions at C3 and C4 respectively, they direct incoming electrophiles to the C2, C5, and C6 positions. The interplay between these two groups will influence the regioselectivity of further functionalization.

For instance, nitration or halogenation would be expected to occur at the positions activated by both the amino and methyl groups. The precise outcome would depend on the reaction conditions and the nature of the electrophile.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its functional groups: the aromatic amino group, the methyl substituent, and the amide moiety.

The aromatic amino group is a versatile handle for a wide range of chemical transformations. It can undergo reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities like halogens, cyano groups, or hydroxyl groups.

Condensation Reactions: The amino group can react with aldehydes or ketones to form Schiff bases (imines). nih.gov For example, condensation with aromatic aldehydes can lead to the formation of N-benzylidene derivatives. nih.gov

These reactions allow for the synthesis of a diverse library of derivatives with modified properties.

The methyl group, while generally less reactive than the amino group, can also be a site for chemical modification. acs.org For instance, radical halogenation could introduce a halogen atom onto the methyl group, which can then serve as a leaving group for subsequent nucleophilic substitution reactions. Oxidation of the methyl group to a carboxylic acid is another potential transformation, though it would require carefully controlled conditions to avoid over-oxidation of the aromatic ring, especially given the presence of the activating amino group.

Amide Linkage Modifications

The amide bond in this compound is a robust functional group, yet it serves as a key site for chemical transformations, allowing for the generation of diverse molecular architectures. The principal modifications involve cleavage of the amide bond through hydrolysis or its conversion via reduction.

Hydrolysis: The most fundamental transformation of the amide linkage is its hydrolysis, which cleaves the C-N bond. This reaction can be promoted under acidic or basic conditions.

Alkaline Hydrolysis: Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by heating, will hydrolyze the amide. umich.eduarkat-usa.orgresearchgate.net This process involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the propylamide anion, which is subsequently protonated to yield propylamine. The other product is the sodium salt of 3-amino-4-methylbenzoic acid, which upon acidic workup gives the free carboxylic acid. The rate of hydrolysis can be influenced by the solvent system and temperature. arkat-usa.orgresearchgate.net Studies on related N-substituted amides have shown that reaction rates are dependent on the electronic and steric nature of the substituents. acs.org

Acid-Catalyzed Hydrolysis: Alternatively, heating the compound in a strong aqueous acid (e.g., HCl or H₂SO₄) also effectively cleaves the amide bond. In this mechanism, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The final products after workup are 3-amino-4-methylbenzoic acid and the propylammonium salt.

Reduction: A key modification that preserves the carbon skeleton while altering the functional group is the reduction of the amide carbonyl.

Reduction to Amines: The amide can be reduced to a secondary amine, converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. ncert.nic.inlibretexts.orgmasterorganicchemistry.com The reaction proceeds by the addition of a hydride ion to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced by another hydride equivalent. masterorganicchemistry.com This reaction transforms this compound into N-(3-amino-4-methylbenzyl)propan-1-amine, a more flexible and basic analogue. More recently, catalytic methods using hydrosilylation with reagents like polymethylhydrosiloxane (B1170920) (PMHS) and cobalt complexes have been developed for the reduction of secondary amides, offering a milder and more cost-effective alternative. rsc.org

These transformations highlight the versatility of the amide group within this compound as a handle for generating functionally distinct molecules, such as carboxylic acids and secondary amines, which can serve as building blocks for further synthetic endeavors.

Spectroscopic Characterization Techniques in Synthetic Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The unambiguous confirmation of the structure of this compound following its synthesis is accomplished using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable in this regard, providing detailed information about the molecular framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the compound's structure. The predicted chemical shifts for this compound in a solvent like DMSO-d₆ are detailed below. The use of DMSO-d₆ as a solvent can lead to significant shifts for NH protons due to hydrogen bonding effects. researchgate.net

Predicted ¹H NMR Data This table outlines the expected proton signals. The chemical shifts (δ) are expressed in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Data for similar structures like N-propylbenzamide and substituted toluenes inform these predictions. rsc.orgrsc.org

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H (H-6) | ~7.4 | d | ~8.0 | 1H |

| Aromatic-H (H-2) | ~7.2 | d | ~1.8 | 1H |

| Aromatic-H (H-5) | ~7.0 | dd | ~8.0, 1.8 | 1H |

| Amide-H | ~8.3 | t | ~5.5 | 1H |

| Amino-H₂ | ~5.1 | s (broad) | - | 2H |

| N-CH₂ | ~3.2 | q | ~7.0, 5.5 | 2H |

| Methyl-H₃ | ~2.1 | s | - | 3H |

| CH₂-CH₃ | ~1.5 | sextet | ~7.0 | 2H |

| CH₃ (propyl) | ~0.9 | t | ~7.0 | 3H |

Predicted ¹³C NMR Data The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic C-4 | ~145 |

| Aromatic C-3 | ~135 |

| Aromatic C-1 | ~129 |

| Aromatic C-5 | ~120 |

| Aromatic C-6 | |

| Aromatic C-2 | ~115 |

| N-CH₂ | ~41 |

| CH₂-CH₃ | ~23 |

| Aromatic-CH₃ | ~17 |

| CH₃ (propyl) | ~11 |

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and crucial information about the compound's structure through its fragmentation pattern. slideshare.net Upon electron ionization, the molecule will form a molecular ion [M]⁺•, which then breaks down into smaller, characteristic charged fragments.

Expected Mass Spectrometry Fragmentation The analysis of fragmentation helps confirm the presence of key structural motifs. libretexts.org

| m/z (mass/charge) | Proposed Fragment Ion | Fragment Structure | Significance |

| 192 | [C₁₁H₁₆N₂O]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |

| 149 | [C₈H₉N₂O]⁺ | [M - C₃H₇]⁺ | Loss of the N-propyl group. |

| 150 | [C₈H₁₀N₂O]⁺• | 3-Amino-4-methylbenzamide | Cleavage of the propyl group with hydrogen transfer. |

| 134 | [C₈H₈NO]⁺ | [M - C₃H₇N + H]⁺ or [3-amino-4-methylbenzoyl]⁺ | Acylium ion formed by cleavage of the N-propyl group. A very common fragmentation for amides. nih.gov |

| 106 | [C₇H₈N]⁺ | [134 - CO]⁺ | Loss of carbon monoxide from the acylium ion. nih.gov |

| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement and fragmentation of the toluene (B28343) moiety, characteristic of benzyl-type structures. docbrown.info |

| 72 | [C₄H₁₀N]⁺ | [CH₃CH₂CH₂NH=CH₂]⁺ | α-cleavage adjacent to the amide nitrogen. |

Together, these spectroscopic fingerprints provide a robust and definitive confirmation of the successful synthesis and purity of this compound.

Iii. Structure Activity Relationship Sar Investigations of 3 Amino 4 Methyl N Propylbenzamide Derivatives

Influence of Substituents on Biological Activity Profiles

The biological profile of 3-amino-4-methyl-N-propylbenzamide can be finely tuned by altering the substituents on the aromatic ring, the N-alkyl chain, and the amide linkage. Each of these modifications can impact how the molecule interacts with its biological target, influencing its efficacy and spectrum of activity.

The substitution pattern on the benzamide (B126) aromatic ring is a critical determinant of biological activity. The relative positions of the amino and methyl groups, as well as the introduction of other substituents, can significantly alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to a target protein.

For instance, in a series of related 3- and 4-amino-N-(alkylphenyl) benzamide compounds investigated for anticonvulsant activity, the position of the amino group was found to be a key factor. google.com While a direct comparison with a 3-amino-4-methyl substitution is not provided, the study highlights that both 3-amino and 4-amino analogs can exhibit significant biological activity. google.com The presence and position of the methyl group on the ring also play a crucial role. A methyl group can influence the conformation of the molecule and its metabolic stability. For example, in a different context of 4-(aminomethyl)benzamide (B1271630) derivatives acting as kinase inhibitors, the substitution on the aromatic rings was shown to be pivotal for potent inhibition. nih.gov

To illustrate the impact of aromatic ring substitutions, consider the following hypothetical data based on common SAR observations in related series:

| Compound | Amino Position | Methyl Position | Other Substituent | Relative Activity |

|---|---|---|---|---|

| Reference | 3 | 4 | - | 1.0 |

| Analog 1 | 4 | 3 | - | 0.8 |

| Analog 2 | 3 | 4 | 5-Chloro | 1.5 |

| Analog 3 | 3 | - | - | 0.5 |

| Analog 4 | - | 4 | - | 0.2 |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.

The N-propyl group of this compound is a key feature that can be modified to probe the binding pocket of a biological target. The length, branching, and degree of unsaturation of this alkyl chain can significantly impact binding affinity and pharmacokinetic properties.

Studies on related amide-containing compounds have shown that varying the N-alkyl substituent can lead to substantial differences in activity. For example, in a series of 2-oxoamide inhibitors, systematic evaluation of the ester group attached to an amino acid backbone revealed that the nature and size of the alkyl group were critical for inhibitory activity. nih.gov In this study, tert-butyl esters were found to be better inhibitors than the corresponding methyl and ethyl esters, suggesting that a bulkier group might be favored in the binding site. nih.gov Conversely, the introduction of unsaturation, such as an allyl group, can sometimes lead to weaker inhibition. nih.gov

The following table illustrates the potential impact of modifying the N-alkyl chain:

| Compound | N-Alkyl Group | Relative Activity |

|---|---|---|

| Reference | Propyl | 1.0 |

| Analog 5 | Ethyl | 0.7 |

| Analog 6 | Butyl | 1.2 |

| Analog 7 | Isopropyl | 0.9 |

| Analog 8 | Allyl (Unsaturated) | 0.6 |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.

The amide bond is a central feature of the this compound structure. While generally stable, it can be susceptible to enzymatic cleavage. Replacing the amide linkage with bioisosteres, such as five-membered heterocyclic rings, can improve metabolic stability and modulate biological activity. For instance, 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and shown to possess significant antimicrobial activities, indicating the utility of such heterocyclic cores in medicinal chemistry. ijpcbs.com

Rational Design Principles for Enhanced Bioactivity

Building upon the SAR data, medicinal chemists can employ rational design strategies to develop derivatives of this compound with enhanced bioactivity. These strategies involve more profound structural changes than simple substituent modifications and are guided by an understanding of the target's structure and the key pharmacophoric features required for binding.

Scaffold hopping involves replacing the central molecular core of a molecule with a structurally different but functionally similar scaffold. This can lead to the discovery of novel chemical series with improved properties. For this compound, the benzamide core could potentially be replaced by other aromatic or heteroaromatic systems that maintain the crucial spatial arrangement of the key interacting groups.

Isosteric replacement is a more conservative approach where a specific functional group is replaced by another group with similar physical and chemical properties. For example, the amide bond could be replaced by a reverse amide, a sulfonamide, or a stable heterocyclic ring like a 1,2,3-triazole, which is known to be a good mimic of the trans-amide bond.

A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, the key pharmacophoric features would likely include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the amide carbonyl), a hydrophobic region (the methyl group and the N-propyl chain), and an aromatic ring.

Rational drug design would focus on optimizing the spatial arrangement and properties of these features. For example, molecular modeling and docking studies could be used to predict how modifications to the structure would affect its fit within the target's binding site. This could guide the synthesis of new derivatives with a higher predicted affinity. For instance, studies on other benzamide-containing molecules have successfully used molecular docking to understand binding modes and guide the design of more potent analogs. nih.gov

Fragment-Based and De Novo Design Approaches Incorporating the this compound Core

No publicly available scientific literature or patent data could be identified that describes the use of the This compound scaffold in fragment-based or de novo design studies.

Iv. Mechanistic Elucidation of 3 Amino 4 Methyl N Propylbenzamide S Biological Interactions

Identification and Validation of Molecular Targets

The diverse pharmacological profile of 3-Amino-4-methyl-N-propylbenzamide and its analogs stems from their ability to interact with a range of molecular targets. These targets include enzymes, kinases, receptors, and transporter systems, each playing a critical role in various cellular pathways.

Glucokinase (GK): Glucokinase is a key enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. nih.gov While direct studies on this compound are limited, research on analogous benzamide (B126) structures as glucokinase activators (GKAs) reveals important structure-activity relationships. For instance, the binding of GKAs to an allosteric site involves hydrophobic interactions. nih.gov The potency of these activators can be influenced by the nature of substituent groups, with longer chains and cyclic rings favoring binding in hydrophobic pockets. nih.gov Hydrogen bonding with residues like Tyr215 and Gln98 also contributes to the binding energy. nih.gov

Histone Deacetylases (HDACs): Histone deacetylases are a class of enzymes that play a crucial role in gene expression and are targets for cancer therapy. Certain benzamide derivatives have been identified as HDAC inhibitors. nih.govnih.govresearchgate.net For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective HDAC inhibitor, primarily targeting HDACs 1-3 and 11. nih.gov Another study on 4-(aminomethyl)-N-hydroxybenzamide derivatives highlighted their potential as selective HDAC6 inhibitors. nih.govresearchgate.net The selectivity is attributed to the ability of the benzylic spacer and hydrophobic capping groups to interact with the wider channel and surface of the HDAC6 active site. nih.govresearchgate.net

CYP24A1: The enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) is involved in vitamin D metabolism and is a target in conditions like cancer. nih.gov Novel benzamide derivatives have been synthesized and shown to be potent inhibitors of CYP24A1. nih.gov Molecular modeling suggests these inhibitors occupy the hydrophobic binding site and form a key interaction between their imidazole (B134444) nitrogen and the heme Fe3+ ion, along with multiple interactions with active site amino acid residues. nih.gov The inhibition of protein kinase CK2 has also been shown to reduce CYP24A1 expression, suggesting an indirect regulatory mechanism. nih.gov

Topoisomerases: While direct interaction data for this compound with topoisomerases is not readily available, the broader class of benzamides has been explored for such activity. Further research is needed to establish a definitive link.

ERK1/ERK2: Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. Studies have shown that compounds like 4-aminopyridine (B3432731) can induce ERK1/2 activation. nih.gov While not a direct inhibitor, this highlights the potential for aminobenzamide-related structures to modulate this pathway.

JNK3: c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is a target for neurodegenerative diseases. sci-hub.senih.govnih.govresearchgate.net Aminopyrazole-based JNK3 inhibitors, which share some structural similarities with aminobenzamides, have been extensively studied. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the amide moiety are crucial for both potency and selectivity against other JNK isoforms. nih.gov For example, N-methylpyrazole-containing compounds have demonstrated significant JNK3 inhibitory activity. nih.gov The deregulation of JNK3 is linked to various disorders, including neurodegenerative diseases, inflammation, and cancer. sci-hub.se

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of bacteria, making it an effective target for sulfonamide antibiotics. wikipedia.orgebi.ac.ukebi.ac.uk This enzyme catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. ebi.ac.uk While this compound is not a sulfonamide, its amino-substituted benzene (B151609) ring is a feature it shares with PABA. This structural similarity suggests a potential for competitive inhibition. The binding of substrates and inhibitors to DHPS involves interactions with conserved active-site residues, and the enzyme undergoes conformational changes to create a specific binding pocket for PABA. rcsb.org

Urotensin-II Receptor (UTR): The Urotensin-II receptor is a G-protein coupled receptor (GPCR). nih.govrsc.org Analogs of the non-peptidic UTR agonist N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-4-phenylbenzamide have been synthesized and evaluated. nih.gov These studies revealed that the (S)-enantiomers generally possess higher agonist potency. nih.gov This highlights the stereospecificity of the interaction with the receptor.

Dopamine (B1211576) Receptors: Dopamine receptors are important targets for neuropsychiatric drugs. Studies on benzazepine analogs, which are structurally related to benzamides, have identified novel dopamine D1 receptor antagonists. nih.gov Furthermore, research on D2 and D4 dopamine receptor selectivity has shown that specific amino acid residues within the transmembrane domains (TM2 and TM3) are crucial for determining ligand affinity and function. nih.gov

Polyamine transport systems are essential for regulating intracellular polyamine levels. nih.gov While direct evidence for this compound interacting with these transporters is scarce, the structural features of polyamines (aliphatic chains with amino groups) bear some resemblance to the N-propylamino group of the compound. The transport process is known to be energy-dependent and can be inhibited by various molecules. nih.gov

Analysis of Binding Modes and Intermolecular Interactions

The interaction of this compound and its analogs with their molecular targets is governed by a combination of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hydrogen Bonding: The amino and amide groups of the benzamide scaffold are capable of forming hydrogen bonds with amino acid residues in the binding sites of target proteins. For instance, in the context of glucokinase activators, hydrogen bonds with residues like Tyr215 and Gln98 are important for binding. nih.gov

Hydrophobic Interactions: The methyl group and the propyl chain of this compound can engage in hydrophobic interactions with nonpolar residues within the binding pockets of its targets. In glucokinase, for example, a hydrophobic pocket accommodates the hydrophobic parts of the activator molecules. nih.gov Similarly, for CYP24A1 inhibitors, the molecule fills a hydrophobic binding site. nih.gov

The following table summarizes the key molecular targets and the nature of their interactions with benzamide-related compounds.

| Molecular Target | Type of Interaction | Key Interacting Moieties | Relevant Findings |

| Glucokinase | Allosteric Activation | Benzamide core, hydrophobic side chains | Hydrophobic interactions and hydrogen bonds with residues like Tyr215 and Gln98 are crucial for binding and activation. nih.gov |

| Histone Deacetylases (HDACs) | Inhibition | Benzamide, linker, capping group | Selectivity for HDAC6 is achieved through interactions with a wider active site channel and surface residues. nih.govresearchgate.net |

| CYP24A1 | Inhibition | Imidazole nitrogen, benzamide scaffold | A key interaction involves the imidazole nitrogen and the heme Fe3+ in the enzyme's active site. nih.gov |

| JNK3 | Inhibition | Aminopyrazole/benzamide core, amide moiety | Modifications on the amide portion significantly impact potency and isoform selectivity. nih.gov |

| Dihydropteroate Synthase (DHPS) | Potential Competitive Inhibition | Amino-substituted benzene ring | Structural similarity to the natural substrate PABA suggests a competitive binding mode. wikipedia.orgebi.ac.uk |

| Urotensin-II Receptor | Agonism | Benzamide core, N-alkyl side chain | Stereospecific interactions are critical for agonist activity. nih.gov |

| Dopamine Receptors | Antagonism/Modulation | Benzamide/benzazepine core | Interactions with specific amino acids in transmembrane domains determine ligand affinity and function. nih.govnih.gov |

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional interactions that determine the specificity of ligand-protein binding. The structure of this compound features several functional groups capable of participating in hydrogen bonding, acting as either hydrogen bond donors or acceptors.

The primary amino group (-NH₂) attached to the benzene ring and the secondary amide nitrogen (-NH-) are potent hydrogen bond donors. These groups can form favorable interactions with electron-rich amino acid residues in a protein's binding pocket, such as the side-chain carboxylates of aspartate and glutamate, the hydroxyl groups of serine, threonine, and tyrosine, or the carbonyl oxygen of the peptide backbone.

Conversely, the carbonyl oxygen (=O) of the amide group is a strong hydrogen bond acceptor. It can readily form hydrogen bonds with the amide protons of the protein backbone or the side-chain protons of residues like asparagine, glutamine, histidine, or tryptophan.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Molecular Feature of this compound | Type of Hydrogen Bond Participant | Potential Interacting Amino Acid Residues in a Protein Target |

| Amino Group (-NH₂) | Donor | Aspartate, Glutamate, Serine, Threonine, Tyrosine, Backbone Carbonyl |

| Amide Group (-NH-) | Donor | Aspartate, Glutamate, Serine, Threonine, Tyrosine, Backbone Carbonyl |

| Amide Carbonyl Group (C=O) | Acceptor | Asparagine, Glutamine, Histidine, Tryptophan, Serine, Threonine, Backbone Amide |

Hydrophobic and van der Waals Interactions

The benzene ring itself is a large, planar hydrophobic surface that can engage in favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. Additionally, the methyl group (-CH₃) attached to the benzene ring and the N-propyl group (-CH₂CH₂CH₃) appended to the amide nitrogen provide further opportunities for hydrophobic interactions. These alkyl groups can fit into hydrophobic pockets or grooves on the protein surface, displacing water molecules and leading to a net increase in entropy, which is a major driving force for binding. mdpi.comnih.gov

Table 2: Contribution of Molecular Fragments of this compound to Hydrophobic and van der Waals Interactions

| Molecular Fragment | Type of Interaction | Potential Interacting Amino Acid Residues |

| Benzene Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine |

| Methyl Group (-CH₃) | Hydrophobic, van der Waals | Alanine, Valine, Leucine, Isoleucine, Proline |

| N-Propyl Group (-CH₂CH₂CH₃) | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Methionine, Phenylalanine |

Downstream Signaling Pathway Modulation

The interaction of this compound with a specific biological target will initiate a cascade of intracellular events, leading to the modulation of one or more signaling pathways. While the precise pathways affected by this compound have not been experimentally determined, we can postulate potential scenarios based on the known activities of other benzamide derivatives.

Many benzamide-containing compounds are known to be pharmacologically active, targeting a variety of receptors and enzymes. For instance, some substituted benzamides act as dopamine D2 receptor antagonists. drugbank.com If this compound were to bind to a G-protein coupled receptor (GPCR) like the dopamine receptor, it could modulate downstream signaling pathways such as the adenylyl cyclase-cAMP pathway or the phospholipase C-IP₃/DAG pathway. This could lead to changes in cellular processes like neurotransmission, gene expression, and cell proliferation.

Other benzamide derivatives have been shown to inhibit enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov Inhibition of this enzyme would lead to a depletion of GTP and dGTP pools, thereby affecting DNA and RNA synthesis and ultimately impacting cell growth and proliferation.

Furthermore, some N-substituted benzamides have been found to induce apoptosis through the release of cytochrome c and the activation of caspases. nih.gov This suggests a potential role in modulating cell survival and death pathways. The specific downstream effects would be entirely dependent on the primary molecular target of this compound.

Table 3: Postulated Downstream Signaling Pathway Modulation by this compound Based on Known Activities of Benzamide Derivatives

| Potential Target Class | Example of Benzamide Derivative Activity | Potential Downstream Signaling Pathway(s) Modulated | Potential Cellular Outcome |

| G-Protein Coupled Receptors (GPCRs) | Dopamine D2 Receptor Antagonism drugbank.com | Adenylyl Cyclase/cAMP, Phospholipase C/IP₃/DAG | Altered Neurotransmission, Changes in Gene Expression |

| Enzymes | IMP Dehydrogenase (IMPDH) Inhibition nih.gov | Purine Biosynthesis | Inhibition of DNA/RNA Synthesis, Antiproliferative Effects |

| Apoptosis-Regulating Proteins | Induction of Cytochrome c Release nih.gov | Caspase Activation Cascade | Programmed Cell Death (Apoptosis) |

V. Computational Chemistry and in Silico Studies of 3 Amino 4 Methyl N Propylbenzamide and Its Analogs

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor interactions. Studies on benzamide (B126) derivatives frequently employ docking to explore their potential as inhibitors of various enzymes. nih.govpsu.edu

Docking algorithms calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between a ligand and a protein's active site. A more negative score generally indicates a more favorable binding interaction. For example, in studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential inhibitors for α-glucosidase and α-amylase, docking simulations revealed binding energies ranging from -8.0 to -9.8 kcal/mol. nih.gov Similarly, docking of 1,3,4-thiadiazole (B1197879) derivatives, another class of compounds sometimes linked to a benzamide core, against peptide deformylase showed glide scores between -4.0 and -7.1 kcal/mol. psu.edu These values help rank compounds and prioritize them for synthesis and in vitro testing.

The binding free energy can be further refined using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) model, which provides a more accurate estimation by considering solvation effects. psu.edu

Table 1: Representative Docking Scores of Benzamide Analogs Against Various Protein Targets

| Compound Class | Protein Target | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Nitrobenzamide Derivatives | α-Glucosidase | -8.0 to -9.7 | nih.gov |

| Nitrobenzamide Derivatives | α-Amylase | -7.9 to -9.8 | nih.gov |

| 1,3,4-Thiadiazole Derivatives | Peptide Deformylase (1G27) | -4.0 to -7.1 | psu.edu |

Beyond predicting binding strength, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. In studies of benzamide analogs, key amino acid residues within the protein's active site are frequently identified as crucial for recognition and binding.

For instance, research on 4-methylbenzamide (B193301) derivatives as protein kinase inhibitors highlighted hydrophobic interactions involving residues like Phe-359. nih.gov In the case of nitrobenzamide derivatives targeting α-amylase, interactions were observed with residues such as Tyr-344, His-348, and Phe-298. nih.gov The identification of these key residues is vital for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications on the benzamide scaffold lead to enhanced or diminished biological activity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. indexcopernicus.com These methods provide a fundamental understanding of a molecule's geometry, stability, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and potential biological activity. nih.gov For example, DFT calculations on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, an organic molecule with aromatic and amine features, determined the HOMO-LUMO energy gap to be relatively low, indicating high reactivity. nih.gov Such analyses are used to derive other important parameters like chemical hardness, softness, and the electrophilicity index, which further characterize the molecule's reactivity profile. nih.gov

Table 2: Calculated Quantum Chemical Parameters for a Representative Organic Molecule (benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate)

| Parameter | Calculated Value | Reference |

|---|---|---|

| HOMO Energy | -0.26751 eV | nih.gov |

| LUMO Energy | -0.18094 eV | nih.gov |

| HOMO-LUMO Gap (ΔE) | -0.08657 eV | nih.gov |

| Chemical Hardness (η) | 0.04 eV | nih.gov |

| Chemical Softness (S) | 11.55 eV⁻¹ | nih.gov |

| Electrophilicity Index (ω) | 0.58 eV | nih.gov |

To predict which parts of a molecule are most likely to react, computational chemists use reactivity descriptors. While Fukui functions provide a sophisticated measure of how the electron density changes upon gaining or losing an electron, a more commonly visualized tool is the Molecular Electrostatic Potential (MEP) map. nih.govdergipark.org.tr An MEP surface plots the electrostatic potential onto the molecule's electron density, using a color scale to indicate different regions.

Typically, red-colored regions represent areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. nih.gov For a molecule like 3-Amino-4-methyl-N-propylbenzamide, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms, identifying them as sites for hydrogen bonding and electrophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing valuable information on the conformational flexibility of the ligand and the stability of its binding pose within the receptor. nih.gov

In the context of studying benzamide analogs, MD simulations are used to validate the results of molecular docking. By simulating the ligand-protein complex in a solvent environment for a period of nanoseconds, researchers can assess whether the initial docked pose is stable. A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation suggests that the ligand remains securely in the binding pocket, confirming the docking prediction. nih.gov These simulations are crucial for understanding the dynamic behavior that governs molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern drug discovery, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. This approach establishes a mathematical relationship between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities. For this compound and its analogs, QSAR studies are instrumental in predicting their potential therapeutic effects and guiding the synthesis of more potent and selective molecules.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features, known as molecular descriptors, and correlating them with biological activity through statistical models, it becomes possible to forecast the activity of new, unsynthesized compounds. nih.gov These models are not only cost-effective but also accelerate the drug development process by prioritizing the synthesis of compounds with the highest predicted efficacy. ijpsr.com

QSAR models are developed using a dataset of compounds for which the biological activity has been determined. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. bohrium.com The molecular descriptors calculated for these compounds can be of various types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices.

Physicochemical descriptors: These include properties like lipophilicity (logP), polarizability, and molar refractivity.

Electronic descriptors: These relate to the electron distribution in the molecule, such as atomic charges and dipole moments.

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to generate the QSAR model. ijpsr.combohrium.com The quality of a QSAR model is assessed by several statistical parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), the standard error of estimate (SEE), and the F-statistic. A robust and predictive QSAR model will have high r² and q² values and a low SEE.

Research Findings in Benzamide Analogs

While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, numerous QSAR investigations on structurally related benzamide analogs have provided valuable insights into the structural requirements for various biological activities. These studies serve as a predictive framework for understanding the potential bioactivities of this compound.

For instance, a study on a series of substituted benzamides with antimicrobial activity revealed that topological descriptors, specifically molecular connectivity indices (²χv and ²χ) and Kier's shape index (κα1), were crucial for modeling their antibacterial and antifungal effects. nih.gov The developed QSAR models demonstrated good predictive ability, as indicated by their high cross-validated r² values. nih.gov

Another significant QSAR study was performed on 3-substituted benzamide derivatives as inhibitors of the FtsZ protein, a promising target for novel antimicrobial agents. A five-featured pharmacophore model was developed, which included a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings. bohrium.com The resulting 3D-QSAR model showed a strong correlation between the predicted and experimental activities, suggesting its utility in designing new FtsZ inhibitors. bohrium.com

Furthermore, QSAR models have been successfully applied to predict the anticancer activity of benzylidene hydrazine (B178648) benzamide derivatives. One such study resulted in a statistically significant QSAR equation for activity against the human lung cancer cell line A459:

pIC₅₀ = 0.738 (± 0.217) LogS - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381) (n = 11; r = 0.921; R² = 0.849; F = 13.096; Q² = 0.61) jppres.com

In this equation, LogS represents the aqueous solubility, 'rerank' is a scoring function term, and MR stands for molar refractivity. This model indicates that solubility and molar refractivity are key determinants of the anticancer activity of these compounds. jppres.com

The table below summarizes the findings of a QSAR study on a series of N-substituted benzimidazole (B57391) derived carboxamides, which share the core benzamide structure, for their antioxidative and antiproliferative activities. nih.gov

| Compound | Substituent (R) | Antioxidant Activity (IC₅₀, µM) | Antiproliferative Activity (HCT116, IC₅₀, µM) |

| 1 | H | >100 | 1.5 |

| 2 | 4-OCH₃ | 5.68 | 0.6 |

| 3 | 3,4,5-(OCH₃)₃ | >100 | 0.6 |

| 4 | 4-NO₂ | >100 | >10 |

| 5 | 4-Cl | >100 | 2.1 |

Data sourced from a study on N-substituted benzimidazole derived carboxamides and presented for illustrative purposes. nih.gov

This data highlights how different substituents on the benzamide scaffold can significantly influence biological activity, a key aspect that QSAR models aim to predict and explain.

In the context of diabetes, 3D-QSAR studies on benzamide derivatives as glucokinase activators have identified essential features for their activity. nih.gov These models, along with pharmacophore analysis, provide a roadmap for developing novel and effective glucokinase activators. nih.gov

The collective findings from these QSAR studies on various benzamide analogs provide a strong foundation for the in silico evaluation of this compound. By leveraging these existing models and developing new ones with a focused set of analogs, it is possible to predict its bioactivity profile and guide the design of future derivatives with enhanced therapeutic properties.

Vi. Pre Clinical Biological Activities and Potential Applications of 3 Amino 4 Methyl N Propylbenzamide in Chemical Biology

General Biological Activities of 3-Amino-4-methyl-N-propylbenzamide and Related Benzamide (B126) Derivatives

The benzamide scaffold is a privileged structure in drug discovery, known to be a component in approximately 25% of top-selling pharmaceuticals. nanobioletters.com This core moiety is relatively stable, easy to synthesize, and capable of forming crucial hydrogen bonds with biological targets, contributing to its diverse pharmacological activities. nanobioletters.comrsc.orgresearchgate.netmdpi.com Derivatives of benzamide have demonstrated a wide array of pre-clinical bioactivities, including anti-inflammatory, antimicrobial, and anticancer effects. nanobioletters.comresearchgate.netnih.gov

Benzamide and its related heterocyclic derivatives, such as benzimidazoles, are recognized for their significant anti-inflammatory potential. nih.govnih.govcarewellpharma.in Their mechanisms of action often involve the modulation of key inflammatory pathways and enzymes.

Research into benzimidazole (B57391) derivatives, which share structural similarities with benzamides, shows they can exert anti-inflammatory effects by interacting with targets like cyclooxygenase (COX) enzymes, transient receptor potential vanilloid-1 (TRPV-1), cannabinoid receptors, and phospholipase A2 (PLA2). nih.govnih.govnih.gov For instance, a series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. Several of these compounds demonstrated IC50 values lower than the standard drug ibuprofen (B1674241) in a luminol-enhanced chemiluminescence assay and showed anti-inflammatory effects comparable to diclofenac (B195802) sodium in an in-vivo carrageenan-induced mouse paw edema model. nih.gov This suggests that benzamide-related structures can effectively mitigate inflammatory responses. The anti-inflammatory activity is significantly influenced by the nature and position of substituents on the benzimidazole ring. nih.gov

Table 1: Pre-clinical Anti-inflammatory Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Key Findings | Model(s) Used | Reference |

|---|---|---|---|

| 2-Substituted Benzimidazoles | Compounds B2, B4, B7, and B8 showed IC50 values lower than ibuprofen. | Luminol-enhanced chemiluminescence assay; Carrageenan-induced mice paw edema. | nih.gov |

| Tricyclic Benzimidazoles | Two acetohydrazide derivatives showed potent anti-inflammatory activity (84.2% and 89.3% edema reduction), comparable to indomethacin (B1671933) (78.8%). | Carrageenan-induced rat hind paw edema. | nih.gov |

| Benzimidazole-Oxadiazole Hybrids | A thioacetamide-linked hybrid exhibited strong anti-inflammatory activity. | Not specified. | nih.gov |

The benzamide moiety is a key feature in many compounds investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. nanobioletters.comresearchgate.net

In one study, a series of twelve novel N-benzamide derivatives were synthesized and screened for their antibacterial activity. nanobioletters.com Compound 5a from this series demonstrated excellent activity against both Bacillus subtilis (B. subtilis) and Escherichia coli (E. coli), with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Another study focused on 3-methoxybenzamide (B147233) derivatives as inhibitors of the bacterial cell division protein FtsZ. nih.gov Compound 9 in this series, featuring a fluorine substitution, was identified as a promising lead candidate against Gram-positive bacteria, showing significant activity against Mycobacterium smegmatis and Staphylococcus aureus (S. aureus). nih.gov

Similarly, benzothiazole (B30560) derivatives, which incorporate a benzamide-like structure, have shown potent antibacterial action. Some pyrimidine (B1678525) benzothiazole derivatives exhibited greater zones of inhibition against S. aureus than the standard drug ciprofloxacin. nih.gov The versatility of the benzamide scaffold allows for the development of compounds with significant antimicrobial potential. nanobioletters.commdpi.com

Table 2: Pre-clinical Antimicrobial Activity of Selected Benzamide and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Organism(s) | Key Activity Metric | Reference |

|---|---|---|---|

| Compound 5a (N-Benzamide derivative) | B. subtilis, E. coli | MIC: 6.25 µg/mL, 3.12 µg/mL | nanobioletters.com |

| Compound 9 (3-Methoxybenzamide derivative) | M. smegmatis, S. aureus | Zone ratio: 0.62, 0.44 | nih.gov |

| Oxadiazole 2 (Benzimidazole derivative) | B. cereus | Highly active (>12 mm inhibition zone) | mdpi.com |

| Amino-benzothiazole Schiff bases (46a, 46b) | E. coli, P. aeruginosa | MIC: 15.62 µg/ml | nih.gov |

The development of benzamide derivatives as anticancer agents is a highly active area of research. nih.gov These compounds can target various mechanisms involved in cancer cell proliferation and survival, including DNA repair pathways and epigenetic regulators. nih.govnih.govbenthamdirect.com

A notable target for benzamide derivatives is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. nih.gov A series of novel benzamide derivatives were designed as PARP-1 inhibitors. Among them, compound 13f showed potent anticancer activity against human colorectal cancer cells (HCT116 and DLD-1) with IC50 values of 0.30 µM and 2.83 µM, respectively, while displaying selectivity over normal cells. nih.gov Further investigation revealed that compound 13f arrests the cell cycle at the G2/M phase and induces apoptosis. nih.gov

Other benzamide derivatives have been developed as Histone Deacetylase (HDAC) inhibitors, which are important epigenetic targets in cancer therapy. benthamdirect.comresearchgate.net Fourteen N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) were synthesized, with six compounds showing antiproliferative activities comparable to or better than the parent compound against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). benthamdirect.com

Table 3: Pre-clinical Anticancer Activity of Selected Benzamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Mechanism/Target | Cell Line(s) | Key Activity Metric (IC50) | Reference |

|---|---|---|---|---|

| Compound 13f | PARP-1 Inhibitor | HCT116, DLD-1 | 0.30 µM, 2.83 µM | nih.gov |

| N-Substituted Benzamides (6 compounds) | HDAC Inhibitor | MCF-7, A549, K562, MDA-MB-231 | Comparable to Entinostat | benthamdirect.com |

| Compound 6g (Arylurea derivative) | Aromatase Inhibitor | MDAMB-231, MCF-7 | GI50: 11.35 µM, 11.58 µM | rsc.org |

| 3-amino-4,4-dimethyl lithocholic acid derivatives (5az-ba) | SHP1 Activator | Leukemia and Lung Cancer Cells | 1.65–5.51 μM | mdpi.com |

Beyond the aforementioned targets, the benzamide scaffold is integral to the design of inhibitors for a wide range of other enzymes implicated in various diseases. nih.govnih.gov

Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE1) Inhibition: In the context of Alzheimer's disease, benzamides have been explored as dual inhibitors of AChE and BACE1. A study on newly synthesized benzamides found that N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was the most potent, with an IC50 of 0.056 µM against AChE (comparable to the drug Donepezil) and 9.01 µM against BACE1. nih.gov

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides incorporating a benzamide moiety have been shown to be effective inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II). nih.gov In one series, compounds exhibited inhibitory constants (Ki) in the nanomolar range, with compound 3g being a potent inhibitor of hCA I (Ki = 4.07 nM). nih.gov

Monoamine Oxidase B (MAO-B) Inhibition: Novel benzylamine-sulfonamide derivatives have been designed as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme involved in neurotransmitter metabolism and a target for neurodegenerative diseases. Compounds 4i and 4t were found to be highly potent inhibitors with IC50 values of 0.041 µM and 0.065 µM, respectively. researchgate.net

Utility as Molecular Probes for Biological Pathway Interrogation

While not always their primary design purpose, specific benzamide derivatives serve as valuable molecular probes to investigate complex biological pathways. Their ability to selectively bind and modulate a single protein target allows researchers to dissect that protein's role in cellular processes.

For example, the highly potent and selective PARP-1 inhibitor, compound 13f , was used to probe the consequences of PARP-1 inhibition in colorectal cancer cells. nih.gov Its application demonstrated that blocking this enzyme leads to an accumulation of DNA double-strand breaks, cell cycle arrest at the G2/M checkpoint, and ultimately, apoptosis. nih.gov This use goes beyond simple activity screening; the compound becomes a tool to interrogate the DNA damage response pathway.

Similarly, molecular modeling and docking studies, which are frequently performed on novel benzamide series, help elucidate the specific molecular interactions between the compound and its target enzyme. nih.govnih.gov This information is critical for understanding the mechanism of action and can guide the design of future probes with even greater specificity and potency, allowing for a more refined interrogation of biological systems. The development of derivatives with varying affinities for different enzyme isoforms, such as the carbonic anhydrases, allows for probing the specific physiological roles of each isoform. nih.govnih.gov

Development as Pre-clinical Lead Compounds for Therapeutic Discovery

The frequent identification of highly potent and selective benzamide derivatives in screening campaigns positions this class of compounds as a rich source of pre-clinical lead structures for therapeutic development. carewellpharma.innih.gov A lead compound is a chemical starting point for the extensive process of drug optimization.

Several studies explicitly identify certain benzamide derivatives as "promising lead compounds."

Compound 9 , a 3-methoxybenzamide derivative, was highlighted as a promising lead against Gram-positive bacteria due to its activity against FtsZ. nih.gov

A series of benzamide derivatives were described as "attractive lead compounds" for developing treatments against prion diseases. nih.gov

The trihydroxy derivative 26 , an amino-substituted benzamide, was proposed as a lead compound for developing novel antioxidants. acs.org

Compounds 3g , 3c , and 3f were identified as lead compounds for their potent, single-digit nanomolar inhibition of hCA I, hCA II, and AChE, respectively. nih.gov

The ability to modify the benzamide scaffold to create multi-target agents, such as dual AChE and BACE1 inhibitors, further enhances its value in lead discovery for complex diseases. nih.gov

The structural simplicity, synthetic accessibility, and proven record of biological activity make the benzamide core a foundational element in the pipeline for discovering next-generation therapeutics.

Vii. Future Perspectives and Advanced Research Avenues for 3 Amino 4 Methyl N Propylbenzamide

Exploration of Novel Synthetic Methodologies

The synthesis of 3-Amino-4-methyl-N-propylbenzamide can be approached through various established methods for amide bond formation. However, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes. One promising area is the use of catalytic amidation reactions that avoid the need for stoichiometric activating agents, which generate significant waste. For instance, methods employing boronic acid or silicate-based catalysts could offer milder reaction conditions and broader substrate scope.

Furthermore, the application of flow chemistry presents a significant opportunity for the synthesis of this compound and its analogs. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. The development of a continuous flow process for the key amidation step would be a significant advancement, facilitating rapid library synthesis for structure-activity relationship (SAR) studies.

Another avenue for innovation lies in the late-stage functionalization of the benzamide (B126) core. Techniques such as C-H activation could allow for the direct introduction of various functional groups onto the aromatic ring or the N-propyl group, bypassing the need for de novo synthesis of each analog. This approach would dramatically accelerate the exploration of the chemical space around this compound.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Catalytic Amidation | Reduced waste, milder conditions, broader scope | Development of novel catalysts (e.g., boronic acid, silicate-based) |

| Flow Chemistry | Improved yield and purity, enhanced safety, scalability | Optimization of continuous flow processes for amidation |

| Late-Stage Functionalization | Rapid analog synthesis, efficient exploration of chemical space | Application of C-H activation techniques |

Integration of Advanced Biophysical Techniques for Molecular Characterization

A deep understanding of the molecular interactions between this compound and its biological targets is crucial for rational drug design. While traditional techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will remain important, the integration of more advanced biophysical methods can provide dynamic and quantitative insights into these interactions.

Surface plasmon resonance (SPR) and biolayer interferometry (BLI) are powerful label-free techniques that can be used to measure the kinetics (on- and off-rates) and affinity of binding between the compound and its target protein in real-time. This information is invaluable for understanding the structure-affinity relationships within a series of analogs.

Isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, including the enthalpy (ΔH) and entropy (ΔS) of binding. This allows for a deeper understanding of the driving forces behind the molecular recognition process, which can guide the optimization of lead compounds.

Advanced NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY), can be used to identify the specific parts of the this compound molecule that are in close contact with its biological target. This information can be used to guide the design of more potent and selective inhibitors.

| Biophysical Technique | Information Gained | Application in Research |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (KD) | Real-time analysis of target engagement |

| Biolayer Interferometry (BLI) | Binding kinetics and affinity | High-throughput screening of compound libraries |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS, KD) | Understanding the driving forces of binding |

| Advanced NMR Spectroscopy | Ligand binding epitope mapping | Guiding structure-based design |

Innovative Computational Approaches for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches can be used to predict the binding modes of the compound to its target, estimate binding affinities, and guide the design of new analogs with improved properties.

Molecular docking simulations can be used to predict the preferred orientation of this compound within the binding site of a target protein. This can provide valuable insights into the key interactions that contribute to binding and can be used to prioritize compounds for synthesis and biological testing.

Free energy perturbation (FEP) and thermodynamic integration (TI) are more rigorous computational methods that can provide quantitative predictions of binding affinities. While computationally expensive, these methods can be invaluable for the optimization of lead compounds where high accuracy is required.

Expansion into Underexplored Biological Systems and Pathways

While the initial research on this compound may have focused on a specific biological target or pathway, there is significant potential for this compound and its derivatives to have effects in other, less explored biological contexts. High-throughput screening of this compound against a broad panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could uncover novel activities.

Phenotypic screening, where the effect of a compound is assessed in a cell-based or whole-organism model without a priori knowledge of the target, is another powerful approach to identify new therapeutic applications. For example, screening this compound in models of various diseases, such as cancer, neurodegenerative disorders, or infectious diseases, could reveal unexpected therapeutic potential.

The study of the compound's effects on complex biological systems, such as the microbiome or the immune system, is another exciting frontier. The gut microbiome, for instance, is increasingly recognized as a key player in health and disease, and small molecules that can modulate its composition or function are of great interest.

Development of Next-Generation Benzamide-Based Research Tools

Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for the development of sophisticated research tools to probe biological systems. By chemically modifying the core structure, it is possible to create a variety of molecular probes.

For example, attaching a fluorescent dye to the this compound molecule could create a fluorescent probe that can be used to visualize the localization and dynamics of its biological target in living cells using advanced microscopy techniques.

The incorporation of a photoreactive group could yield a photoaffinity label. Upon irradiation with light, this probe would form a covalent bond with its target protein, enabling its identification and characterization from complex biological mixtures.

Furthermore, the development of biotinylated or clickable versions of this compound would facilitate affinity purification-mass spectrometry (AP-MS) studies to identify the direct and indirect binding partners of the compound, thereby elucidating its mechanism of action and downstream signaling pathways.

| Research Tool | Function | Application |

| Fluorescent Probe | Visualize target localization and dynamics | Live-cell imaging, fluorescence microscopy |

| Photoaffinity Label | Covalently label the target protein | Target identification and validation |

| Biotinylated/Clickable Probe | Isolate the target and its binding partners | Affinity purification-mass spectrometry (AP-MS) |

Q & A

Q. Notes

- Data tables (e.g., NMR shifts, HPLC conditions) should be archived in supplementary materials for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.